1-Bromo-3-chloro-2-ethynylbenzene chemical structure
1-Bromo-3-chloro-2-ethynylbenzene chemical structure
An In-Depth Technical Guide to 1-Bromo-3-chloro-2-ethynylbenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-ethynylbenzene, a halogenated phenylacetylene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its status as a less common isomer, this document outlines a plausible, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it presents predicted physicochemical and spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established chemical principles and analysis of analogous structures. The guide delves into the compound's chemical reactivity, with a particular focus on the differential reactivity of its functional groups in key synthetic transformations like the Sonogashira cross-coupling reaction. Potential applications in the development of novel therapeutics and advanced organic materials are also explored, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising molecule.
Introduction
Substituted phenylacetylenes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. Their rigid, linear geometry and rich reactivity make them indispensable in the fields of drug discovery, agrochemicals, and materials science. The strategic placement of various substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the molecule, thereby influencing its biological activity and material characteristics.
This guide focuses on a specific, yet underexplored, member of this class: 1-bromo-3-chloro-2-ethynylbenzene. The unique ortho-arrangement of the ethynyl group to a bromine atom, along with a meta-positioned chlorine, presents a fascinating case for selective chemical functionalization. This substitution pattern offers multiple handles for sequential cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. This document aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and utilization of this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Given the limited availability of experimental data for 1-bromo-3-chloro-2-ethynylbenzene, the following properties have been predicted based on established chemical principles and data from structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₄BrCl |
| Molecular Weight | 215.48 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in water. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are crucial for the structural verification of 1-bromo-3-chloro-2-ethynylbenzene.
¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.
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δ ~ 7.5-7.7 ppm (d, 1H): This downfield signal is likely the proton ortho to the bromine atom.
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δ ~ 7.3-7.5 ppm (t, 1H): This signal corresponds to the proton situated between the bromine and chlorine atoms.
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δ ~ 7.2-7.4 ppm (d, 1H): This upfield signal is likely the proton ortho to the chlorine atom.
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δ ~ 3.4 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton.
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum is predicted to show eight distinct signals.
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δ ~ 135-140 ppm: Quaternary carbon attached to the bromine.
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δ ~ 130-135 ppm: Quaternary carbon attached to the chlorine.
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δ ~ 125-130 ppm: Aromatic CH carbons.
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δ ~ 120-125 ppm: Quaternary carbon attached to the ethynyl group.
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δ ~ 80-85 ppm: Acetylenic carbon (C-H).
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δ ~ 75-80 ppm: Acetylenic carbon attached to the ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
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~3300 cm⁻¹ (sharp, strong): ≡C-H stretch, characteristic of a terminal alkyne.[1]
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3100-3000 cm⁻¹: Aromatic C-H stretches.
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1600-1450 cm⁻¹: Aromatic C=C ring stretches.
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1100-1000 cm⁻¹: C-Cl stretch.
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~1000 cm⁻¹: C-Br stretch.
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
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Molecular Ion (M⁺): A cluster of peaks around m/z 214, 216, and 218, reflecting the isotopic distribution of Br and Cl.
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Key Fragments: Loss of H (M-1), loss of Cl (M-35/37), loss of Br (M-79/81), and cleavage of the ethynyl group.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route starting from commercially available 3-chloro-2-methylaniline is outlined below. This pathway involves a Sandmeyer reaction to introduce the bromine, followed by oxidation of the methyl group to an aldehyde, and finally a one-carbon homologation to the alkyne.
Retrosynthetic Analysis and Strategy
Caption: Retrosynthetic pathway for 1-bromo-3-chloro-2-ethynylbenzene.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene [4]
This procedure involves the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer reaction.
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Diazotization:
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In a flask, dissolve 3-chloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
The reaction mixture can be gently heated to ensure completion.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
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Protocol 2: Synthesis of 1-Bromo-3-chloro-2-formylbenzene
This step involves the oxidation of the benzylic methyl group.
-
Oxidation:
-
Dissolve 1-bromo-3-chloro-2-methylbenzene (1.0 eq) in a suitable solvent like dioxane or a chlorinated solvent.
-
Add an oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and filter to remove the inorganic solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica gel.
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Protocol 3: Synthesis of 1-Bromo-3-chloro-2-ethynylbenzene via Corey-Fuchs Reaction [5][6][7]
This is a two-step, one-pot homologation of the aldehyde to the terminal alkyne.
-
Dibromo-olefination:
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq).
-
Stir the mixture for a few minutes until a yellow-orange ylide is formed.
-
Add a solution of 1-bromo-3-chloro-2-formylbenzene (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
-
Elimination to the Alkyne:
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) in hexanes, maintaining the low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the final product by column chromatography on silica gel.
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Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 1-bromo-3-chloro-2-ethynylbenzene makes it a highly valuable synthon.
Reactivity of the Ethynyl Group
The terminal alkyne is a versatile functional group. It can undergo deprotonation to form a lithium or copper acetylide, which can then react with various electrophiles. More importantly, it is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[8][9]
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Differential Reactivity of Halogen Substituents
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[9][10] This differential reactivity is a powerful tool for selective synthesis. In 1-bromo-3-chloro-2-ethynylbenzene, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective Sonogashira, Suzuki, or Buchwald-Hartwig coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.
Applications in Research and Development
The structural motifs accessible from 1-bromo-3-chloro-2-ethynylbenzene are prevalent in various areas of chemical research.
Building Block for Medicinal Chemistry
Many biologically active compounds, including kinase inhibitors and other targeted therapies, feature substituted phenylacetylene cores. The ability to sequentially functionalize the bromo, chloro, and ethynyl positions allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Precursor for Advanced Materials
The rigid, rod-like structure of phenylacetylenes makes them ideal components for conjugated polymers and oligomers used in organic electronics. Polymerization or further coupling reactions involving the ethynyl group can lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
1-bromo-3-chloro-2-ethynylbenzene should be handled with care, following standard laboratory safety procedures. As with many halogenated organic compounds, it should be considered potentially toxic and a skin and eye irritant. Acetylenic compounds can be unstable under certain conditions, although arylacetylenes are generally more stable than their aliphatic counterparts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
1-bromo-3-chloro-2-ethynylbenzene represents a valuable yet underutilized building block in organic synthesis. While direct experimental data is scarce, this guide has provided a robust framework for its synthesis, predicted its key physicochemical properties, and outlined its potential reactivity and applications. The strategic arrangement of its functional groups offers a platform for selective and sequential transformations, making it a powerful tool for the synthesis of complex molecules for both medicinal and materials science applications. The protocols and data presented herein are intended to facilitate further research and unlock the synthetic potential of this promising compound.
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